2-fluoro-5-methoxybenzohydrazide
Description
2-Fluoro-5-methoxybenzohydrazide is a fluorinated aromatic hydrazide derivative with a methoxy substituent at the 5-position of the benzene ring. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. The compound is synthesized via condensation of 2-fluoro-5-methoxybenzaldehyde with hydrazine or its derivatives under mild conditions, as exemplified by analogous hydrazide syntheses . This method typically yields stable crystalline products suitable for pharmaceutical or materials science applications.
The hydrazide functional group (-CONHNH₂) enables diverse reactivity, including Schiff base formation, coordination with metal ions, and participation in heterocyclic synthesis. Such properties make it a candidate for drug development, particularly in antimicrobial, anticancer, or anti-inflammatory agents .
Properties
IUPAC Name |
2-fluoro-5-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAXMUJLJYGEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-fluoro-5-methoxybenzohydrazide typically follows a two-step approach:
- Step 1: Preparation of the corresponding substituted benzoic acid derivative or ester.
- Step 2: Conversion of this intermediate into the benzohydrazide via reaction with hydrazine hydrate.
This approach is consistent with standard benzohydrazide syntheses, adapted to the specific substitution pattern of fluoro and methoxy groups on the benzene ring.
Conversion to 2-Fluoro-5-methoxybenzohydrazide
The key step involves the reaction of the ester intermediate with hydrazine hydrate to form the benzohydrazide:
Reaction Conditions: Typically, the ester is dissolved in ethanol and cooled to 0–5°C. Hydrazine hydrate (usually in excess) is added, and the mixture is refluxed for several hours (commonly around 6 hours) to ensure complete conversion.
Workup and Purification: After reaction completion (monitored by TLC), the mixture is concentrated, and the solid benzohydrazide product is isolated by filtration, washed with ethanol, and dried. Recrystallization from ethanol-water mixtures or other solvent systems (e.g., ethanol:water or acetone:hexanes) is used to purify the product.
Yields and Characterization: Yields for similar benzohydrazides range from 60% to 89% depending on the substituents and reaction conditions. Characterization typically involves ^1H NMR, IR spectroscopy, and melting point determination.
Representative General Procedure for Benzohydrazide Synthesis
A well-documented general procedure applicable to 2-fluoro-5-methoxybenzohydrazide is as follows:
| Step | Reagents and Conditions | Details |
|---|---|---|
| 1 | Dissolve substituted benzoic acid (1 eq.) in THF (0.5 M) | Add 1,1’-carbonyldiimidazole (1.3 eq.) and stir at room temperature for 3 hours. |
| 2 | Add imidazolyl intermediate dropwise to hydrazine hydrate (50% in water, 3 eq.) in THF | Stir overnight at room temperature. |
| 3 | Separate layers; evaporate THF phase under reduced pressure | Obtain crude benzohydrazide as damp solids. |
| 4 | Recrystallize crude product in ethanol-water mixture | Obtain purified benzohydrazide crystals. |
This method avoids harsh conditions and provides moderate to high yields (typically 50–80%) for a range of substituted benzohydrazides, including fluoro and methoxy derivatives.
Alternative Preparation Routes and Notes
Direct Hydrazinolysis of Esters: The reaction of ethyl esters of substituted benzoic acids with hydrazine hydrate in ethanol under reflux is a straightforward and widely used method.
Use of Carbonyldiimidazole Activation: Activation of carboxylic acids with 1,1’-carbonyldiimidazole prior to hydrazine addition improves reaction efficiency and purity, as demonstrated in the synthesis of various benzohydrazides.
Purification Techniques: Recrystallization solvents and conditions can be optimized to improve purity and yield. Typical solvents include ethanol, ethanol-water mixtures, acetone, and hexanes.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazinolysis of ester | Ethyl 2-fluoro-5-methoxybenzoate | Hydrazine hydrate (50%, aqueous) | Reflux in ethanol, 6 hr | ~70-80 | Common, straightforward method |
| CDI activation + hydrazine | 2-Fluoro-5-methoxybenzoic acid | 1,1’-Carbonyldiimidazole, hydrazine hydrate | RT for CDI activation, then overnight hydrazine addition | 50-80 | Mild conditions, high purity |
| Electrophilic substitution + hydrazinolysis | Fluorobenzaldehyde derivatives (for intermediates) | Brominating agents, Lewis acids, hydrazine hydrate | Multi-step, reflux, vacuum distillation | Variable | Used for intermediate preparation, not direct |
Research Findings and Considerations
The use of 1,1’-carbonyldiimidazole for activation of carboxylic acids prior to hydrazine addition is advantageous for mild reaction conditions and improved product purity.
Hydrazinolysis of esters remains a robust and scalable approach, with yields typically around 70–80% for substituted benzohydrazides, including fluoro and methoxy groups.
Purification by recrystallization is essential to remove impurities and obtain analytically pure 2-fluoro-5-methoxybenzohydrazide.
Control of reaction temperature and stoichiometry is critical to minimize side reactions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Fluoro-5-methoxybenzohydrazide serves as an important intermediate in the synthesis of more complex organic molecules. It is synthesized through the reaction of 2-fluoro-5-methoxybenzaldehyde with hydrazine hydrate, typically in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Starting Material: 2-Fluoro-5-methoxybenzaldehyde
- Reagent: Hydrazine hydrate
- Solvent: Ethanol or methanol
- Conditions: Reflux
This synthesis pathway allows for the formation of various derivatives that can be explored for different applications in medicinal chemistry and materials science.
Biological Applications
Enzyme Inhibition Studies
Research indicates that 2-fluoro-5-methoxybenzohydrazide can inhibit specific enzymes, making it a candidate for studying enzyme inhibition mechanisms. The compound's ability to bind to active sites of enzymes disrupts normal enzymatic activities, which can lead to various biological effects. This property is particularly relevant in drug development where enzyme inhibitors are sought for therapeutic purposes .
Antibacterial Activity
Fluorinated compounds, including 2-fluoro-5-methoxybenzohydrazide, have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can exhibit significant antibacterial effects comparable to standard antibiotics like ampicillin. This makes them potential candidates for developing new antibacterial agents, especially against resistant strains .
Industrial Applications
Agrochemicals and Dyes
In industrial applications, 2-fluoro-5-methoxybenzohydrazide is utilized in the production of agrochemicals and dyes. Its unique chemical properties allow it to serve as a building block for synthesizing various agrochemical agents that can enhance crop protection and yield. Additionally, its use in dye production highlights its versatility in creating colorants with specific characteristics.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by Cheng et al. demonstrated that fluorinated hydrazones including 2-fluoro-5-methoxybenzohydrazide exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating the compound's potential as a new therapeutic agent .
Case Study 2: Enzyme Inhibition Mechanism
Research highlighted the compound's mechanism of action as an enzyme inhibitor, specifically targeting E. coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III). The compound demonstrated a half-maximal inhibition constant (IC50) indicating its potency as an enzyme inhibitor, which could be further explored for drug development applications .
Mechanism of Action
The mechanism of action of 2-fluoro-5-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzymatic activity, leading to various biological effects. The pathways involved may include inhibition of metabolic enzymes or interference with signal transduction pathways.
Comparison with Similar Compounds
Functional Group Variations
Table 1: Key Derivatives of 2-Fluoro-5-Methoxybenzohydrazide
Key Observations:
- Hydrazide vs. Carboxylic Acid : The hydrazide group enhances metal-binding capacity compared to carboxylic acids, as seen in vanadium(V) complexes with improved antitumor activity .
- Aldehyde Precursor : 2-Fluoro-5-methoxybenzaldehyde (CAS 105728-90-3) serves as a critical intermediate for synthesizing the hydrazide derivative .
- Substituent Effects : Replacing methoxy with iodine (e.g., 2-fluoro-5-iodobenzonitrile) introduces heavier halogens, altering electronic properties and enabling applications in cross-coupling reactions .
Positional Isomerism and Substituent Impact
Table 2: Positional Isomers of Fluoro-Methoxy Derivatives
| Compound Name | Substituent Positions | Physicochemical Properties |
|---|---|---|
| 2-Fluoro-5-methoxybenzohydrazide | Fluoro (C2), methoxy (C5) | Moderate polarity, hydrogen-bond donor |
| 2-Fluoro-6-methoxybenzoic acid | Fluoro (C2), methoxy (C6) | Higher acidity due to ortho-fluoro |
| 3-Fluoro-4-methoxybenzohydrazide | Fluoro (C3), methoxy (C4) | Altered dipole moment, solubility |
Key Observations:
- Ortho vs. Meta Substituents : The 2-fluoro-6-methoxy isomer () exhibits stronger acidity due to the ortho-fluoro group’s electron-withdrawing effect, whereas the 5-methoxy substituent in the parent compound reduces acidity .
- Biological Activity : Positional changes influence pharmacophore interactions. For example, 4-fluoro-3-methoxy analogs () show enhanced metal coordination compared to 2-fluoro-5-methoxy derivatives .
Biological Activity
2-Fluoro-5-methoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula for 2-fluoro-5-methoxybenzohydrazide is . Its structure features a hydrazide functional group attached to a benzene ring, which includes both a fluorine and a methoxy substituent. This unique arrangement enhances its reactivity and potential biological activity.
The biological effects of 2-fluoro-5-methoxybenzohydrazide are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, disrupting normal metabolic pathways and cellular functions.
Antimicrobial Activity
Research indicates that 2-fluoro-5-methoxybenzohydrazide exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant potency.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 15.0 µg/mL |
| Pseudomonas aeruginosa | 10.0 µg/mL |
These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
2-Fluoro-5-methoxybenzohydrazide has shown potential in anticancer research. A study evaluated its effects on various cancer cell lines, including liver (HEPG2) and colorectal (HCT-116) cancers. The compound exhibited significant cytotoxic effects with IC50 values ranging from 3–10 µM, indicating its potential as an anticancer drug.
| Cell Line | IC50 (µM) |
|---|---|
| HEPG2 | 5 |
| HCT-116 | 7 |
The mechanism underlying its anticancer activity may involve the induction of reactive oxygen species (ROS) and modulation of apoptotic pathways .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, 2-fluoro-5-methoxybenzohydrazide has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
Case Studies
- Antimicrobial Efficacy : In a comparative study involving various hydrazone derivatives, 2-fluoro-5-methoxybenzohydrazide was found to be one of the most effective compounds against resistant bacterial strains, outperforming traditional antibiotics like kanamycin B .
- Anticancer Potential : A recent investigation into the compound's effects on cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential for further development as an anticancer agent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
